4-Hydroxy-5-methylhex-5-en-2-one
Description
4-Hydroxy-5-methylhex-5-en-2-one (C₇H₁₂O₂) is a chiral, unsaturated hydroxyketone characterized by a hydroxyl group at position 4, a methyl substituent at position 5, and a conjugated double bond at positions 5–4. Its synthesis involves boron-mediated aldol condensation reactions. For example, (S)-4-Hydroxy-5-methylhex-5-en-2-one ((S)-18) was synthesized via reaction of (+)-(Ipc)₂BOTf with acetone and formyl chloride, yielding a 44% product with confirmed NMR data matching prior studies . This compound’s stereochemical and reactive properties make it valuable in asymmetric synthesis and materials science.
Properties
CAS No. |
44809-62-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3 |
InChI Key |
LKGOBWHJXOZFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of methylpropenal and acetone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-5-methylhex-5-en-2-one often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylhex-5-en-2-one and 4-methylhex-5-enoic acid.
Reduction: Formation of 4-hydroxy-5-methylhexane.
Substitution: Formation of 4-chloro-5-methylhex-5-en-2-one.
Scientific Research Applications
4-Hydroxy-5-methylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparison
Key Compounds Analyzed :
4-Hydroxy-5-methylhex-5-en-2-one
4-Methyl-6-phenylhex-5-en-2-one (phenyl substituent at position 6)
4-Hydroxy-5-methoxy-2H-chromen-2-one (coumarin derivative with methoxy group)
Structural Features :
| Compound | Functional Groups | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Hydroxy-5-methylhex-5-en-2-one | Hydroxyl, ketone, conjugated alkene | 4-OH, 5-CH₃ | 128.17 |
| 5-Methylhex-5-en-2-one | Ketone, conjugated alkene | 5-CH₃ | 112.17 |
| 4-Methyl-6-phenylhex-5-en-2-one | Ketone, phenyl, conjugated alkene | 4-CH₃, 6-C₆H₅ | 188.26 |
| 4-Hydroxy-5-methoxy-2H-chromen-2-one | Hydroxyl, methoxy, lactone | 4-OH, 5-OCH₃, fused benzene ring | 206.19 |
Physicochemical Properties
| Property | 4-Hydroxy-5-methylhex-5-en-2-one | 5-Methylhex-5-en-2-one | 4-Methyl-6-phenylhex-5-en-2-one | 4-Hydroxy-5-methoxy-2H-chromen-2-one |
|---|---|---|---|---|
| Boiling Point (°C) | ~215 (est.) | ~165 (est.) | ~280 (est.) | >300 (decomposes) |
| Solubility | Polar solvents (MeOH, H₂O) | Nonpolar solvents | Toluene, DCM | DMSO, Acetone |
| Stability | Air-sensitive (hydroxyl) | Stable | Light-sensitive | Thermally stable |
Critical Research Findings
- Stereochemical Influence: The hydroxyl group in 4-Hydroxy-5-methylhex-5-en-2-one significantly enhances enantiomeric excess (ee) in asymmetric aldol reactions compared to non-hydroxylated analogs like 5-Methylhex-5-en-2-one .
- Thermal Stability : Phenyl-substituted derivatives (e.g., 4-Methyl-6-phenylhex-5-en-2-one) exhibit higher thermal stability (>250°C) but lower solubility, limiting their use in aqueous systems .
- Biological Activity : Coumarin derivatives (e.g., 4-Hydroxy-5-methoxy-2H-chromen-2-one) show marked fluorescence quantum yields (Φ = 0.45–0.60), outperforming aliphatic hydroxyketones in bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
